![molecular formula C6H10N4O2 B3058441 Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate CAS No. 89488-96-0](/img/structure/B3058441.png)
Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate
Overview
Description
Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate, commonly known as EMTA, is a chemical compound that has been widely used in scientific research. It is a tetrazole derivative that is commonly used as a building block in the synthesis of various biologically active compounds. EMTA has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.
Scientific Research Applications
Angiotensin-II Receptor Antagonists
Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate derivatives have been investigated as a new class of angiotensin-II receptor antagonists. These compounds play a crucial role in regulating blood pressure by blocking the action of angiotensin II, a potent vasoconstrictor. Their potential as antihypertensive agents makes them valuable in cardiovascular research .
Antioxidant Activity
The synthesized analogs of this compound exhibit significant free radical scavenging potential. Researchers have assessed their antioxidant activity using the DPPH assay. These compounds could contribute to combating oxidative stress-related diseases .
Urease Inhibition Properties
Urease is an enzyme involved in urea hydrolysis. Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate derivatives have demonstrated urease inhibitory actions. This property may have implications in treating conditions related to urease activity, such as urinary tract infections .
Antibacterial Activity
The same derivatives were evaluated for antibacterial activity using agar well diffusion methods. Their effectiveness against bacterial pathogens suggests potential applications in antimicrobial therapy .
Molecular Docking Studies
To understand the binding interactions, molecular docking studies were conducted. These studies provide insights into how the active analogs interact with specific receptors at the enzyme’s active site. Such information aids in drug design and optimization .
Bioisosteres of Carboxylic Acids
Tetrazoles, including Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate, act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values. This property makes them interesting candidates for drug development and material science applications .
Mechanism of Action
Mode of Action
Tetrazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with various biological targets .
Biochemical Pathways
Tetrazole derivatives have been found to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Tetrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(2-methyltetrazol-5-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5-7-9-10(2)8-5/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHBWNLNZDXTKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(N=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008841 | |
Record name | Ethyl (2-methyl-2H-tetrazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89488-96-0 | |
Record name | NSC138018 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2-methyl-2H-tetrazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.